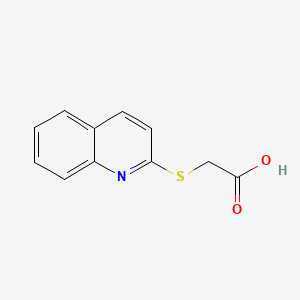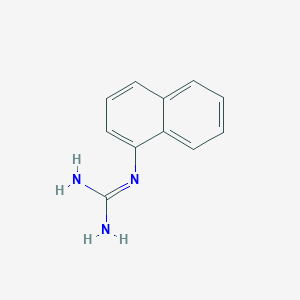
Adamantane-1,3-diyldimethanamine
概要
説明
Adamantane-1,3-diyldimethanamine is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound features two methanamine groups attached to the 1 and 3 positions of the adamantane framework. The rigid and symmetrical structure of adamantane imparts significant stability to its derivatives, making them valuable in various chemical and pharmaceutical applications.
生化学分析
Biochemical Properties
Adamantane-1,3-diyldimethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to interact with palladium-catalyzed arylation reactions, where it forms N,N’-diaryl derivatives . These interactions are crucial for understanding the compound’s potential in synthetic chemistry and drug development.
Cellular Effects
This compound affects various cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell proliferation and differentiation. For example, studies have shown that adamantane derivatives can exhibit cytotoxic effects on certain cell lines, indicating their potential in cancer research .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s rigid structure allows it to fit into specific binding sites on proteins, thereby modulating their activity. This mechanism is essential for understanding how this compound can be used in therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that adamantane derivatives can maintain their activity over extended periods, making them suitable for long-term biochemical experiments . The degradation products of this compound need to be carefully monitored to ensure accurate results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function or inhibiting disease progression. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage effects is crucial for determining the therapeutic window of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s rigid structure allows it to participate in specific biochemical reactions, influencing the overall metabolic profile of cells . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilicity allows it to easily cross cell membranes and accumulate in specific cellular compartments . Understanding its transport and distribution is crucial for optimizing its delivery in therapeutic applications.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for understanding how this compound exerts its effects at the cellular level
準備方法
Synthetic Routes and Reaction Conditions: Adamantane-1,3-diyldimethanamine can be synthesized through several methods. One common approach involves the reduction of adamantane-1,3-dicarboxylic acid to its corresponding diamine. This process typically includes the following steps:
Formation of Adamantane-1,3-dicarboxylic Acid: This can be achieved through the oxidation of adamantane using strong oxidizing agents.
Conversion to Adamantane-1,3-dicarboxamide: The dicarboxylic acid is then converted to its amide form using reagents like thionyl chloride and ammonia.
Reduction to this compound: The final step involves the reduction of the amide to the diamine using reducing agents such as lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient catalytic processes. For instance, palladium-catalyzed arylation reactions have been explored for the synthesis of adamantane derivatives .
化学反応の分析
Types of Reactions: Adamantane-1,3-diyldimethanamine undergoes various chemical reactions, including:
Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Arylation Reactions: Palladium-catalyzed arylation can introduce aryl groups to the amine, enhancing its chemical diversity.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different oxidation states or reduced forms.
Common Reagents and Conditions:
Palladium Catalysts: Used in arylation reactions.
Lithium Aluminum Hydride: Employed in the reduction of amides to amines.
Thionyl Chloride and Ammonia: Utilized in the conversion of carboxylic acids to amides.
Major Products:
N,N’-Diaryl Derivatives: Formed through arylation reactions.
Reduced Amines: Obtained from the reduction of amides.
科学的研究の応用
Adamantane-1,3-diyldimethanamine has several applications in scientific research:
Medicinal Chemistry: Its derivatives are explored for antiviral, antibacterial, and anticancer properties.
Drug Delivery Systems: The adamantane moiety is used to enhance the stability and bioavailability of drugs.
Material Science: Adamantane derivatives are used in the synthesis of polymers and advanced materials due to their stability and unique structural properties.
作用機序
The mechanism of action of adamantane-1,3-diyldimethanamine involves its interaction with various molecular targets. For instance, its derivatives can act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, influencing neurotransmission and exhibiting neuroprotective effects . The rigid structure of adamantane allows for precise positioning of functional groups, facilitating specific interactions with biological targets.
類似化合物との比較
Adamantane-1,3-diyldiethanamine: Similar structure with ethyl groups instead of methylene groups.
1,3-Dehydroadamantane: An unsaturated derivative with double bonds.
Adamantane-1,3-dicarboxylic Acid: A precursor in the synthesis of adamantane-1,3-diyldimethanamine.
Uniqueness: this compound stands out due to its dual amine functionality, which allows for diverse chemical modifications and applications. Its stability and structural rigidity make it a valuable scaffold in drug design and material science.
特性
IUPAC Name |
[3-(aminomethyl)-1-adamantyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14/h9-10H,1-8,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEAFMOPSFWZFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using Copper(I) Iodide (CuI) as a catalyst for the diarylation of Adamantane-1,3-diyldimethanamine?
A1: The research article "CuI-catalyzed N,N’-diarylation of diamines of adamantane series" [] focuses on using CuI as a catalyst for this specific reaction. While the article doesn't directly compare it to other methods, the use of CuI offers some potential advantages based on existing knowledge of Cu-catalyzed reactions:
Q2: What is the significance of Palladium-catalyzed arylation in the context of this compound?
A2: The article "Arylation of adamantanamines: III. Palladium-catalyzed arylation of this compound and 2,2′-(adamantane-1,3-diyl)diethanamine" [] explores the use of palladium catalysts for introducing aryl groups onto the nitrogen atoms of this compound. This methodology is significant because:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1297273.png)
![4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1297277.png)

![4-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid](/img/structure/B1297279.png)
![Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine](/img/structure/B1297280.png)


![1-Oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B1297291.png)

![Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane](/img/structure/B1297300.png)




